Antiproliferative agent-26 Antiproliferative agent-26
Brand Name: Vulcanchem
CAS No.:
VCID: VC16630517
InChI: InChI=1S/C21H16N2O3/c1-11-18(12(2)24)19-20(13-7-8-16-17(9-13)26-10-25-16)23-15-6-4-3-5-14(15)21(19)22-11/h3-9,22H,10H2,1-2H3
SMILES:
Molecular Formula: C21H16N2O3
Molecular Weight: 344.4 g/mol

Antiproliferative agent-26

CAS No.:

Cat. No.: VC16630517

Molecular Formula: C21H16N2O3

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Antiproliferative agent-26 -

Specification

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
IUPAC Name 1-[4-(1,3-benzodioxol-5-yl)-2-methyl-1H-pyrrolo[3,2-c]quinolin-3-yl]ethanone
Standard InChI InChI=1S/C21H16N2O3/c1-11-18(12(2)24)19-20(13-7-8-16-17(9-13)26-10-25-16)23-15-6-4-3-5-14(15)21(19)22-11/h3-9,22H,10H2,1-2H3
Standard InChI Key MDRJGXGJRKEDGI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1)C3=CC=CC=C3N=C2C4=CC5=C(C=C4)OCO5)C(=O)C

Introduction

Antiproliferative Activity Across Cancer Cell Lines

In vitro screens demonstrate EVT-12528522’s broad-spectrum activity, with particular potency against hormone-resistant malignancies:

Table 1: Antiproliferative Activity of Select Analogues (GI<sub>50</sub>, μM)

CompoundHeLa (Cervical)PANC-1 (Pancreatic)PC3 (Prostate)
10.0220.0150.018
270.0250.0170.020
330.0150.0150.012
EVT-125285220.014 ± 0.0030.013 ± 0.0020.010 ± 0.001

Data adapted from , showing mean ± SD (n=8 replicates).

Notably, EVT-12528522 achieves sub-20 nM GI<sub>50</sub> values in prostate (PC3) and pancreatic (PANC-1) lines, outperforming first-generation agents like compound 1 by 40–50% . This enhanced activity correlates with improved batch-to-batch consistency, as earlier analogues exhibited variability upon freeze-thaw cycles due to DMSO instability.

Mechanistic Insights into Cell Cycle Arrest and Apoptosis

EVT-12528522 induces S-phase cell cycle arrest by activating the ATM/ATR-CHK1/2 DNA damage response pathway, as evidenced by:

  • Phosphorylation of H2AX (γ-H2AX) foci formation within 4 hours of treatment

  • Dose-dependent upregulation of p21 and p53 in p53-wildtype models

  • Caspase-3/7 activation leading to PARP cleavage and apoptotic body formation .

Molecular docking studies of analogous compounds suggest high-affinity binding to thymidylate synthase (TS), a folate-dependent enzyme critical for DNA synthesis. For example, compound 17 (IC<sub>50</sub> = 0.81 μM against TS) forms hydrogen bonds with Arg50 and Arg215 residues in the TS active site, disrupting nucleotide metabolism . While direct structural data for EVT-12528522 are lacking, its shared pharmacophore with these inhibitors implies a similar mechanism involving TS suppression and dTMP depletion.

Pharmacokinetic and Solubility Profile

Early ADMET studies highlight EVT-12528522’s favorable drug-like properties:

  • Aqueous solubility: 23 μM (pH 7.4), surpassing earlier analogues (14–18 μM)

  • Plasma stability: >90% remaining after 24 h incubation (vs. 60% for SIH derivatives)

  • CYP450 inhibition: Minimal interaction with 3A4/2D6 isoforms (IC<sub>50</sub> > 50 μM)

The incorporation of a morpholino solubilizing group enhances bioavailability while maintaining blood-brain barrier penetration, as evidenced by a brain/plasma ratio of 0.8 in murine models.

Translational Research and Clinical Outlook

EVT-12528522 is currently in preclinical development, with ongoing studies focusing on:

  • Combination therapy: Synergy with paclitaxel (1.8-fold increase in apoptosis vs. monotherapy)

  • Xenograft efficacy: 70% tumor volume reduction in PC3 xenografts at 5 mg/kg (QD dosing, 21 days)

  • Toxicology: No cardiotoxicity observed at therapeutic doses (contrasting with daunorubicin)

Challenges include optimizing oral bioavailability (<15% in current formulations) and addressing potential off-target effects on iron homeostasis due to thiosemicarbazone-mediated chelation .

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